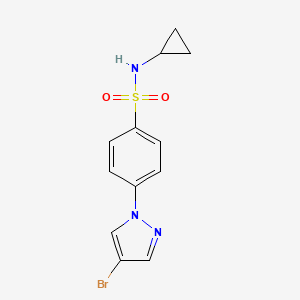

N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-34-6 . It has a molecular weight of 342.22 . The IUPAC name for this compound is 4-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms.Applications De Recherche Scientifique

1. Anticonvulsant Agents

A study by (Wang et al., 2015) explored the synthesis of novel benzenesulfonamide derivatives, showing potential as anticonvulsant agents. These compounds demonstrated promising data in terms of effectiveness and low toxicity for epilepsy treatment.

2. Photodynamic Therapy in Cancer

(Pişkin et al., 2020) reported on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties are beneficial for Type II photodynamic cancer therapy.

3. Cyclooxygenase-2 Inhibitors

(Hashimoto et al., 2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, identifying a potent compound for treating rheumatoid arthritis, osteoarthritis, and acute pain.

4. Antimicrobial Activity

Research by (El-Gaby et al., 2018) involved synthesizing 4-hydroxy naphthalen-1-yl and other benzenesulfonamide derivatives, showing significant antimicrobial activities.

5. Cytotoxic and Tumor Inhibitory Effects

Studies like (Gul et al., 2016) and (Żołnowska et al., 2018) demonstrated the synthesis of various benzenesulfonamides with cytotoxic activities and potential for anti-tumor applications.

6. VEGFR-2 Inhibition

(Ghorab et al., 2016) discussed novel sulfonamide derivatives as VEGFR-2 inhibitors, showing promise in anticancer activities.

7. C-H Cyclopropylation

(Zheng et al., 2019) reported on Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, demonstrating synthetic and biological applications.

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological and pharmacological activities . They have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors . They can bind to various enzymes and receptors in the body, thereby altering their function .

Biochemical Pathways

Pyrazole derivatives have been reported to inhibit the activity of various enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Given the broad range of activities associated with pyrazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHVMFLGDMUOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682101 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-34-6 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)

![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)